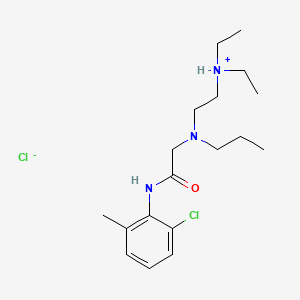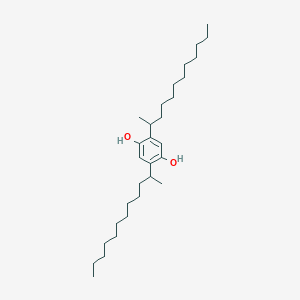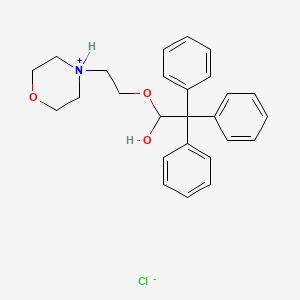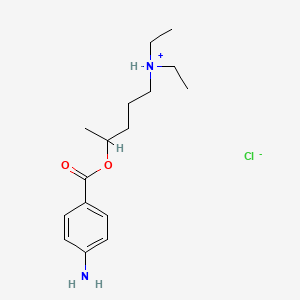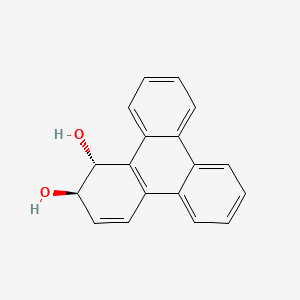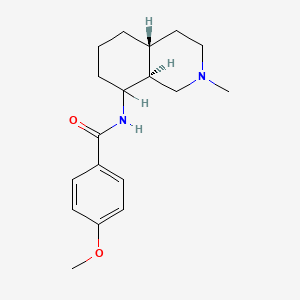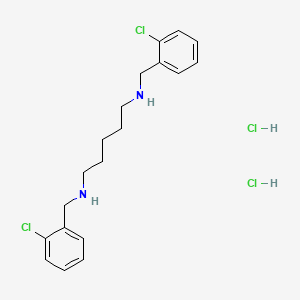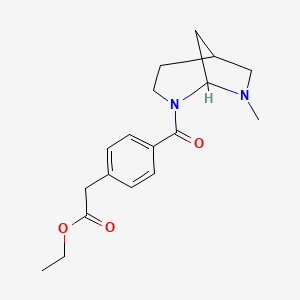
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the ethoxycarbonyl group: This step involves the reaction of the bicyclic core with ethyl chloroformate under basic conditions.
Attachment of the p-toluoyl group: This is done via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The ethoxycarbonyl and p-toluoyl groups play a crucial role in its binding affinity and specificity. The bicyclic structure provides stability and rigidity, enhancing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane: Unique due to its specific substituents and bicyclic structure.
Other diazabicyclo compounds: Similar core structure but different substituents.
Ethoxycarbonyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with ethoxycarbonyl and p-toluoyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
57269-19-9 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2-[4-(7-methyl-2,7-diazabicyclo[3.2.1]octane-2-carbonyl)phenyl]acetate |
InChI |
InChI=1S/C18H24N2O3/c1-3-23-17(21)11-13-4-6-15(7-5-13)18(22)20-9-8-14-10-16(20)19(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
InChI Key |
BRHCJSYLVUWFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)N2CCC3CC2N(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


